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CAS number and molecular formula of Sodium Ethyl p-Hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

SODIUM ETHYL p-

HYDROXYBENZOATE

Cat. No.: B1324501

Sodium Ethyl p-Hydroxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds makes it an effective excipient for preventing microbial contamination and extending the shelf life of various products.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological effects, with a focus on data and methodologies relevant to research and development.

Core Data

CAS Number: 35285-68-8[3][4][5]

Molecular Formula: C₉H₉NaO₃[3][4][5]

Physicochemical and Toxicological Properties



The following tables summarize key quantitative data for **Sodium Ethyl p-Hydroxybenzoate**, providing a consolidated reference for its physical, chemical, and toxicological characteristics.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	188.16 g/mol [4][6]	
Appearance	White or almost white, hygroscopic, crystalline powder	[7]
Solubility in Water	1000 g/L	[6][8]
pH (1 g/L in H ₂ O, 20 °C)	10	[6][9]
Melting Point	>115 °C (free ester)	[6][9]
Boiling Point	297 °C (free ester, decomposition)	[6][9]
Flash Point	121 °C	[6][9]
Bulk Density	600 kg/m ³	[9]

Table 2: Toxicological Data



Parameter	Species	Value	Reference
Acute Oral Toxicity (LD50)	Mouse	2500 mg/kg	[3]
Acute Oral Toxicity (LD50)	Rat	> 2000 mg/kg	[9]
Toxicity to Fish (LC ₅₀ , 96h, Danio rerio)	Fish	6.4 mg/L	[10]
Toxicity to Daphnia (EC50, 48h, Daphnia magna)	Invertebrate	15.4 mg/L	[10]
Toxicity to Algae (EC50, 72h, Pseudokirchneriella subcapitata)	Algae	16 mg/L	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key experiments related to the evaluation of **Sodium Ethyl p-Hydroxybenzoate**.

Synthesis of Sodium Ethyl p-Hydroxybenzoate

The synthesis of the parent compound, ethyl p-hydroxybenzoate, is typically achieved through the esterification of p-hydroxybenzoic acid with ethanol. The sodium salt is then formed by reacting the ester with a sodium base. A general laboratory-scale synthesis protocol is described below.

Protocol for Esterification of p-Hydroxybenzoic Acid:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phydroxybenzoic acid and an excess of absolute ethanol.



- Catalysis: Add a suitable acid catalyst, such as a modified metal oxide solid superacid (e.g., WO₃/ZrO₂), to the mixture.
- Reaction Conditions: Heat the mixture to reflux temperature (typically 75-85°C) and maintain for 3-4 hours. During the reaction, water is formed and can be removed azeotropically with ethanol to drive the equilibrium towards the product.
- Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
- Product Isolation: Remove the excess ethanol from the filtrate by rotary evaporation to yield crude ethyl p-hydroxybenzoate.
- Purification: The crude product can be further purified by recrystallization or chromatography.

Formation of the Sodium Salt:

- Dissolve the purified ethyl p-hydroxybenzoate in a suitable solvent.
- Add an equimolar amount of a sodium base, such as sodium hydroxide or sodium ethoxide, while stirring.
- The sodium salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance after oral administration.

- Animal Selection: Use healthy, young adult rodents (e.g., rats), typically of a single sex (usually females as they are generally more sensitive).[11] The animals should be acclimatized to the laboratory conditions for at least 5 days.
- Housing and Fasting: House the animals in appropriate cages under controlled environmental conditions (22 \pm 3 °C, 30-70% humidity, 12h light/dark cycle).[4] Withhold food



overnight for rats before dosing, but allow free access to water.[11]

- Dose Preparation and Administration: Prepare a solution or suspension of Sodium Ethyl p-Hydroxybenzoate in a suitable vehicle (e.g., water). Administer a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[3]
- Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study. This involves dosing single animals at fixed dose levels (5, 50, 300, 2000 mg/kg) with at least a 24-hour interval between each animal.[11]
- Main Study: Based on the sighting study, dose a group of animals (typically 5) at the selected starting dose. The outcome of this initial dosing determines the subsequent steps, which may involve dosing at higher or lower fixed dose levels.
- Observations: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, and nervous systems), and changes in body weight.[11]
 Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.[11]
- Pathology: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.
- Data Analysis: The results are used to classify the substance according to its acute oral toxicity, rather than determining a precise LD₅₀ value.[3]

Antimicrobial Efficacy Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

 Preparation of Antimicrobial Agent: Prepare a stock solution of Sodium Ethyl p-Hydroxybenzoate in a suitable solvent and dilute it in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to twice the highest desired test concentration.



- Microtiter Plate Preparation: Dispense 100 μ L of the broth medium into all wells of a 96-well microtiter plate. Add 100 μ L of the 2x concentrated antimicrobial solution to the first column of wells.
- Serial Dilutions: Perform two-fold serial dilutions by transferring 100 μL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 μL from the last column of dilutions.
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[7]
 Dilute this suspension to achieve the final desired inoculum concentration in the wells.
- Inoculation: Inoculate each well (except for a sterility control well) with the standardized microbial suspension. The final volume in each well will be 200 μL. Include a growth control well containing only the medium and the inoculum.
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[12]
- MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[9]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of parabens, including **Sodium Ethyl p-Hydroxybenzoate**, is primarily attributed to their ability to disrupt microbial cell membranes and interfere with key cellular processes. While the exact high-level signaling pathways are not fully elucidated, a significant mechanism of action involves the interaction with bacterial mechanosensitive channels.

Interaction with Mechanosensitive Channels

In bacteria such as E. coli, parabens have been shown to interact with and spontaneously activate mechanosensitive channels, specifically the mechanosensitive channel of large conductance (MscL) and the mechanosensitive channel of small conductance (MscS).[6] This



activation disrupts the osmotic gradient across the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[6] In silico studies have suggested that parabens bind to the gate of the MscL channel.[6]



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Caption: Antimicrobial mechanism of **Sodium Ethyl p-Hydroxybenzoate**.

This diagram illustrates the proposed mechanism where **Sodium Ethyl p-Hydroxybenzoate** activates bacterial mechanosensitive channels, leading to membrane disruption, osmotic imbalance, and ultimately cell death.

Another reported mechanism of action for parabens is the inhibition of DNA and RNA synthesis and the disruption of bacterial membrane transport processes.[13] The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain.[13]

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- To cite this document: BenchChem. [CAS number and molecular formula of Sodium Ethyl p-Hydroxybenzoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324501#cas-number-and-molecular-formula-ofsodium-ethyl-p-hydroxybenzoate]

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